![molecular formula C19H20ClN3OS B2600500 N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide CAS No. 1024333-96-7](/img/structure/B2600500.png)
N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide
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Description
N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide, more commonly known as N-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)thioxomethyl)benzamide (CMPC), is a synthetic piperazine derivative that has been studied for its potential applications in scientific research. It is a white powder that is soluble in water, ethanol, and other organic solvents. CMPC has been studied for its ability to bind to various receptors and enzymes and as a potential therapeutic agent for various diseases.
Scientific Research Applications
- Benzamides, including our compound, have been investigated for their antioxidant potential. In vitro studies have shown that some synthesized benzamide derivatives exhibit effective total antioxidant activity, free radical scavenging, and metal chelating properties .
- The synthesized benzamide compounds were tested for in vitro antibacterial activity against both gram-positive and gram-negative bacteria. This research provides insights into their potential as antibacterial agents .
- Benzamides have a rich history in medicinal chemistry. They have been explored for various therapeutic applications, including cancer treatment, anti-inflammatory agents, and analgesics .
- Beyond medicine, benzamides find use in industrial sectors such as plastics, rubber, paper, and agriculture .
- Benzamides are structural components found in natural products, proteins, and synthetic intermediates .
Antioxidant Activity
Antibacterial Properties
Drug Discovery and Medicinal Chemistry
Industrial Applications
Biological Studies
Anti-Platelet Activity
properties
IUPAC Name |
N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-14-7-8-16(20)13-17(14)22-9-11-23(12-10-22)19(25)21-18(24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHACUGDGMBGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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